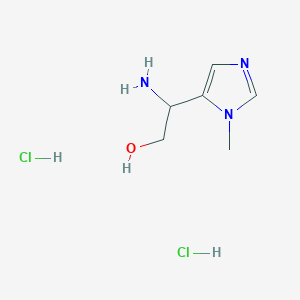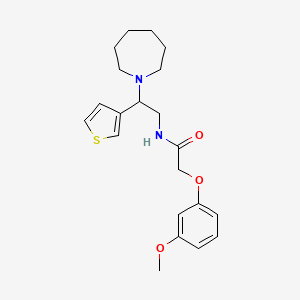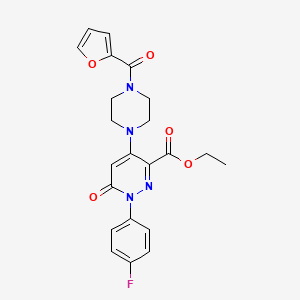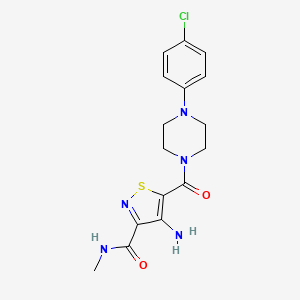
4-amino-5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-N-methylisothiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-N-methylisothiazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18ClN5O2S and its molecular weight is 379.86. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Arylpiperazine Derivatives and Their Clinical Applications
Arylpiperazine derivatives, including "4-amino-5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-N-methylisothiazole-3-carboxamide," have reached clinical application stages, primarily for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines known for their serotonin receptor-related effects among other neurotransmitter receptor affinities. These metabolites, once formed, distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives. Their extensive tissue distribution and individual variability in metabolism underscore the need for further research to understand their therapeutic and side effect profiles more comprehensively (Caccia, 2007).
Piperazine and Its Analogues in Anti-mycobacterial Activity
Piperazine, a core component of the chemical structure , and its analogues have been extensively studied for their anti-mycobacterial properties. A significant number of these compounds have demonstrated potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). The review of piperazine-based anti-TB molecules elaborates on the design, rationale, and structure-activity relationship (SAR) of these compounds, providing a valuable resource for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives have been reviewed for their therapeutic uses across a variety of conditions, demonstrating the versatility of this chemical structure in drug design. These derivatives have found applications as antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and more. The slight modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, highlighting the importance of structural variations in drug efficacy and safety profiles (Rathi et al., 2016).
Propriétés
IUPAC Name |
4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2S/c1-19-15(23)13-12(18)14(25-20-13)16(24)22-8-6-21(7-9-22)11-4-2-10(17)3-5-11/h2-5H,6-9,18H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGADCPQJQPSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
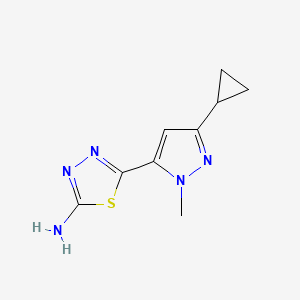
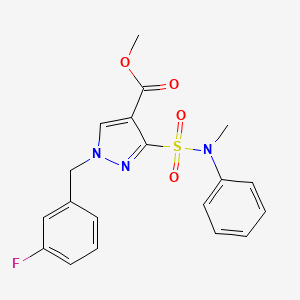
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)


![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)
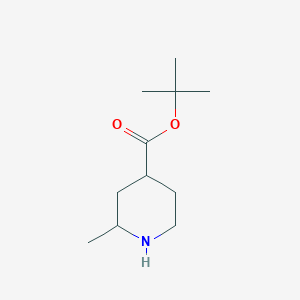
![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)
